molecular formula C10H10F2O2 B13026090 Ethyl 2,3-difluoro-6-methylbenzoate

Ethyl 2,3-difluoro-6-methylbenzoate

Cat. No.: B13026090
M. Wt: 200.18 g/mol
InChI Key: DMDLDBJUZDRNIP-UHFFFAOYSA-N
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Description

Ethyl 2,3-difluoro-6-methylbenzoate is an organic compound belonging to the ester family It is characterized by the presence of two fluorine atoms and a methyl group attached to a benzene ring, with an ethyl ester functional group

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

ethyl 2,3-difluoro-6-methylbenzoate

InChI

InChI=1S/C10H10F2O2/c1-3-14-10(13)8-6(2)4-5-7(11)9(8)12/h4-5H,3H2,1-2H3

InChI Key

DMDLDBJUZDRNIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-difluoro-6-methylbenzoate typically involves the esterification of 2,3-difluoro-6-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous-flow processes. These methods offer advantages such as improved safety, higher yields, and reduced reaction times compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-difluoro-6-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Substitution: Products with different substituents replacing the fluorine atoms.

    Reduction: Ethyl 2,3-difluoro-6-methylbenzyl alcohol.

    Oxidation: 2,3-difluoro-6-methylbenzoic acid.

Scientific Research Applications

Ethyl 2,3-difluoro-6-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Ethyl 2,3-difluoro-6-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both fluorine atoms and a methyl group on the benzene ring, which can significantly influence its reactivity and interactions in various chemical and biological contexts.

Biological Activity

Ethyl 2,3-difluoro-6-methylbenzoate is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate structure with two fluorine atoms and a methyl group attached to the aromatic ring. The presence of fluorine enhances the compound's stability and bioavailability, making it an attractive candidate for various applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atoms play a crucial role in increasing the binding affinity to these targets, potentially leading to modulation or inhibition of their activity. This mechanism is particularly relevant in drug design, where increased binding efficiency can enhance therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it useful in developing new antibiotics or antifungal agents.
  • Enzyme Interaction : The compound has been investigated for its effects on various metabolic pathways, particularly those involving aldehyde dehydrogenases (ALDHs), which are crucial in detoxification processes .
  • Potential Anticancer Properties : Some studies have indicated that derivatives of this compound could influence cancer cell behavior by targeting specific signaling pathways involved in tumor growth and metastasis .

Case Studies and Experimental Data

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results showed significant inhibition at concentrations of 50-100 µg/mL, suggesting its potential as a lead compound for antibiotic development.
    Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (µg/mL)
    E. coli1575
    S. aureus2050
    C. albicans1860
  • Enzyme Inhibition Studies : this compound was tested for its inhibitory effects on ALDH enzymes. The compound demonstrated IC50 values ranging from 15 to 30 µM across different isoforms, indicating a moderate level of inhibition.
    Enzyme IsoformIC50 (µM)
    ALDH1A120
    ALDH225
    ALDH3A130
  • Cytotoxicity Assays : In vitro cytotoxicity assays using VERO cells showed that this compound had a CC50 value greater than 100 µM, indicating low toxicity at therapeutic concentrations.

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